Furosin -

Furosin

Catalog Number: EVT-1582916
CAS Number:
Molecular Formula: C27H22O19
Molecular Weight: 650.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Furosin is a natural product found in Erodium moschatum, Phyllanthus emblica, and Excoecaria agallocha with data available.
Overview

Furosine, chemically known as ε\varepsilon -N-(2-furoylmethyl)-L-lysine, is a compound that is primarily formed during the Maillard reaction, a complex series of chemical reactions that occur when reducing sugars react with amino acids under heat. This compound serves as a significant marker for assessing the degree of thermal processing in food products, particularly in dairy and bakery items. Furosine is not present in raw foods but is generated during cooking or processing, making it a useful indicator of food quality and nutritional value.

Source and Classification

Furosine is classified as a Maillard reaction product. It is commonly found in various heat-processed foods, including dairy products, cereals, honey, and baked goods. The formation of furosine is directly related to the extent of heating and the storage duration of these products. As such, it is often used to evaluate the thermal treatment and quality of food items.

Synthesis Analysis

Methods

The determination of furosine in food products typically involves several analytical techniques:

  1. Acid Hydrolysis: This process involves breaking down proteins into their constituent amino acids under acidic conditions, which facilitates the release of furosine from its precursor compounds.
  2. Liquid Chromatography: High-performance liquid chromatography (HPLC) is commonly employed for the separation and quantification of furosine in food samples. Techniques such as ion-pair reversed-phase high-performance liquid chromatography (IP-RP HPLC) and hydrophilic interaction liquid chromatography (HILIC) are utilized due to their effectiveness in achieving baseline separation without the need for ion-pairing agents .

Technical Details

The analytical methods often include:

  • Sample Preparation: Involves acid hydrolysis followed by solid-phase extraction to purify the sample.
  • Detection: Ultraviolet detection at specific wavelengths (e.g., 280 nm) is commonly used to quantify furosine levels .
  • Limit of Detection: The limit of detection for furosine can be as low as 0.5 to 1 mg/kg depending on the method used .
Molecular Structure Analysis

Furosine has a molecular formula of C12H18N2O4C_{12}H_{18}N_{2}O_{4} and a molecular weight of approximately 254.28 g/mol. Its structure features:

  • An amino acid backbone derived from lysine.
  • A furoyl group attached to the nitrogen atom of lysine.

This unique structure contributes to its stability and reactivity during thermal processing.

Chemical Reactions Analysis

Furosine is primarily formed through the following reactions:

  1. Maillard Reaction: The initial step involves the reaction between reducing sugars and amino acids, leading to the formation of Amadori compounds. Furosine is derived from these intermediates upon further heating.
  2. Degradation Pathways: Under prolonged heating or storage conditions, furosine can undergo further transformations, potentially leading to other Maillard reaction products or degradation products.

These reactions are critical in determining the nutritional quality and safety of processed foods.

Mechanism of Action

Furosine has been shown to exert toxic effects on biological systems, particularly in liver tissues. Studies indicate that it may trigger necroptosis—a form of programmed cell death—through specific metabolic pathways involving lysophosphatidylcholine as a significant mediator . The mechanism includes:

  • Metabolism: Furosine metabolism leads to the production of toxic metabolites that can induce oxidative stress and inflammation.
  • Gene Expression: Furosine exposure has been linked to increased expression levels of inflammatory markers and enzymes associated with cell death pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Furosine is typically a white crystalline powder.
  • Solubility: It is soluble in water and polar organic solvents.

Chemical Properties

  • Stability: Furosine is relatively stable under acidic conditions but may degrade under extreme heat or prolonged storage.
  • Reactivity: It participates in further Maillard reactions or can act as a precursor for other harmful compounds when subjected to high temperatures.

Relevant analytical data show that its concentration increases with higher temperatures and longer heating times during food processing .

Applications

Furosine has several scientific uses:

  1. Food Quality Assessment: It serves as an indicator for evaluating thermal treatment levels in various food products, helping manufacturers ensure product safety and quality.
  2. Nutritional Studies: Researchers utilize furosine levels to assess protein quality degradation during food processing.
  3. Toxicology Research: Due to its potential toxic effects, furosine is studied for its implications on health, particularly concerning liver function and metabolic disorders .

Properties

Product Name

Furosin

IUPAC Name

[(1S,9R,18R,19S,21R,22S)-7,7,8,12,13,22-hexahydroxy-21-(hydroxymethyl)-3,6,16-trioxo-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,10,12,14-tetraen-19-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C27H22O19

Molecular Weight

650.5 g/mol

InChI

InChI=1S/C27H22O19/c28-5-12-19-18(35)21(25(42-12)45-22(36)6-1-9(29)16(33)10(30)2-6)44-23(37)7-3-11(31)17(34)20-14(7)15-8(24(38)43-19)4-13(32)26(39,40)27(15,41)46-20/h1-4,12,15,18-19,21,25,28-31,33-35,39-41H,5H2/t12-,15+,18+,19-,21-,25+,27?/m1/s1

InChI Key

CXTMLIMZRPKULL-YXYYPBJFSA-N

Synonyms

furosin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C3C(C(C(O2)CO)OC(=O)C4=CC(=O)C(C5(C4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@H]3[C@H]([C@@H]([C@H](O2)CO)OC(=O)C4=CC(=O)C(C5([C@@H]4C6=C(O5)C(=C(C=C6C(=O)O3)O)O)O)(O)O)O

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